2-Brom-5-(Cyclopentylsulfonyl)thiophen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

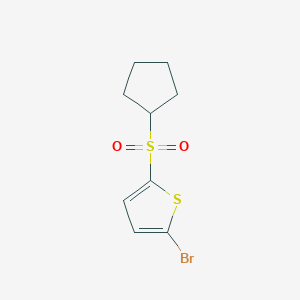

2-Bromo-5-(cyclopentylsulfonyl)thiophene is an organosulfur compound that features a thiophene ring substituted with a bromine atom at the 2-position and a cyclopentylsulfonyl group at the 5-position

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(cyclopentylsulfonyl)thiophene has several scientific research applications:

Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.

Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

Agrochemicals: Used in the development of new pesticides and herbicides.

Material Science: Employed in the creation of novel materials with unique electronic and optical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopentylsulfonyl)thiophene typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 2-bromothiophene.

Sulfonylation: The 2-bromothiophene is then subjected to sulfonylation with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to produce 2-Bromo-5-(cyclopentylsulfonyl)thiophene.

Industrial Production Methods

Industrial production methods for 2-Bromo-5-(cyclopentylsulfonyl)thiophene generally follow the same synthetic routes as described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(cyclopentylsulfonyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(cyclopentylsulfonyl)thiophene depends on its application:

In Organic Electronics: The compound acts as a donor or acceptor material in organic photovoltaic cells and field-effect transistors, facilitating charge transport.

In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-(methylsulfonyl)thiophene

- 2-Bromo-5-(phenylsulfonyl)thiophene

- 2-Bromo-5-(ethylsulfonyl)thiophene

Uniqueness

2-Bromo-5-(cyclopentylsulfonyl)thiophene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Biologische Aktivität

2-Bromo-5-(cyclopentylsulfonyl)thiophene is a thiophene derivative characterized by a bromine atom at the 2-position and a cyclopentylsulfonyl group at the 5-position. This compound is notable for its potential biological activities, which have garnered interest in medicinal chemistry and materials science. The structural modifications in thiophene derivatives significantly influence their chemical reactivity and biological properties, making them subjects of ongoing research.

Chemical Structure

The chemical structure of 2-Bromo-5-(cyclopentylsulfonyl)thiophene is represented as follows:

Anti-inflammatory Properties

Research indicates that compounds similar to 2-Bromo-5-(cyclopentylsulfonyl)thiophene may exhibit anti-inflammatory properties . Thiophene derivatives have been explored for their ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Enzyme Interaction

Studies have shown that 2-Bromo-5-(cyclopentylsulfonyl)thiophene may interact with specific enzymes, influencing their activity. This interaction can lead to the modulation of metabolic pathways, which is crucial for drug development. For instance, it may act as an inhibitor or activator of enzymes involved in various disease processes.

Antimicrobial Activity

Thiophene derivatives are also being investigated for their antimicrobial activities . The presence of the bromine atom and sulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further exploration in antimicrobial therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-chlorothiophene | Bromine and chlorine substituents | Exhibits different reactivity due to chlorine |

| 2-Bromo-5-benzoylthiophene | Benzoyl group at the 5-position | Potentially different biological activity profile |

| 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene | Cyclopropylmethyl substituent | Variation in steric hindrance affecting reactivity |

| 2-Bromo-5-(cyclopentylsulfonyl)thiophene | Bromine and cyclopentylsulfonyl group | Distinct physical and chemical properties |

Case Studies

- GSK-3β Inhibition : A study focused on novel GSK-3β inhibitors highlighted the potential of thiophene derivatives, including those structurally related to 2-Bromo-5-(cyclopentylsulfonyl)thiophene, as effective agents against neuroinflammation. The findings suggest that such compounds can modulate neuroinflammatory responses, potentially leading to new treatments for neurodegenerative diseases .

- Antimicrobial Screening : In another investigation, thiophene derivatives were screened for antimicrobial activity against various pathogens. The results indicated that certain substitutions on the thiophene ring could enhance efficacy against resistant strains of bacteria, positioning compounds like 2-Bromo-5-(cyclopentylsulfonyl)thiophene as promising candidates for further development.

- Material Science Applications : Beyond biological activity, thiophenes are utilized in organic electronics. The unique properties of 2-Bromo-5-(cyclopentylsulfonyl)thiophene make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), showcasing its versatility beyond medicinal chemistry.

Eigenschaften

IUPAC Name |

2-bromo-5-cyclopentylsulfonylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S2/c10-8-5-6-9(13-8)14(11,12)7-3-1-2-4-7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAFHLOYDGCJGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405223 |

Source

|

| Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438234-34-5 |

Source

|

| Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.